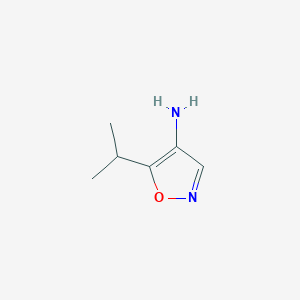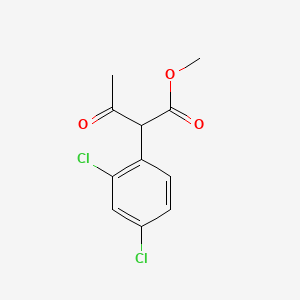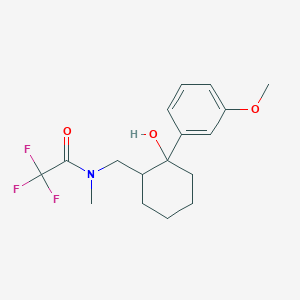![molecular formula C10H10N4O4 B12288815 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-on beinhaltet typischerweise die Annulation von Cyclopropenen mit Aminocyclopropanen. Dieser Prozess kann unter Verwendung eines organischen oder Iridium-Photoredox-Katalysators unter blauer LED-Bestrahlung katalysiert werden . Die Reaktion ist hochsdiastereoselektiv, insbesondere bei Verwendung von Difluorcyclopropenen mit einem entfernbaren Substituenten am Cyclopropylanilin .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der organischen Synthese, wie die Verwendung von skalierbaren Reaktionsbedingungen und effizienten Reinigungstechniken, würden angewendet werden, um diese Verbindung in größerem Maßstab zu produzieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
9-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie m-Chlorperoxybenzoesäure und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und bestimmte Lösungsmittel .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder andere reduzierte Formen produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 9-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Herstellung von Verbindungen mit spezifischer Stereochemie .
Biologie
Die potenziellen biologischen Aktivitäten der Verbindung machen sie zu einem interessanten Forschungsobjekt in der Biologie. Es könnte auf seine Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf biologische Systeme untersucht werden.
Medizin
In der Medizin könnte diese Verbindung auf ihre potentiellen therapeutischen Eigenschaften untersucht werden. Ihre Struktur deutet darauf hin, dass sie mit bestimmten molekularen Zielen interagieren kann, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor könnte die Verbindung bei der Synthese von Pharmazeutika und anderen Feinchemikalien eingesetzt werden. Seine einzigartigen Eigenschaften machen es wertvoll für die Herstellung von hochwertigen Produkten.
Wirkmechanismus
Der Wirkmechanismus von 9-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die bicyclische Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen von Enzymen oder Rezeptoren zu passen, was möglicherweise deren Funktionen hemmt oder aktiviert. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung verwendet wird .
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating compounds with specific stereochemistry .
Biology
The compound’s potential biological activities make it a subject of interest in biological research. It may be studied for its interactions with biological molecules and its effects on biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the synthesis of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for creating high-value products.
Wirkmechanismus
The mechanism of action of 9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan: Diese Verbindung wird in antiviralen Medikamenten verwendet und hat eine ähnliche bicyclische Struktur.
Ficellomycin: Ein Aziridin-Antibiotikum mit einer bicyclischen Struktur, das wegen seiner starken antibakteriellen Eigenschaften verwendet wird.
Einzigartigkeit
Was 9-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-on auszeichnet, ist seine spezifische Kombination aus einer Purinbase mit einem bicyclischen Zuckerrest. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C10H10N4O4 |
|---|---|
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16) |
InChI-Schlüssel |
WDIGUIIOGAEQHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


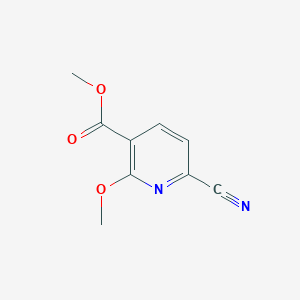
![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)



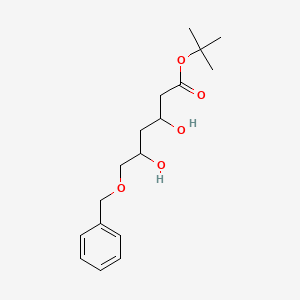

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)

